Palmitoyl lysyldioxymethionyllysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl Tripeptide-38 is a synthetic lipopeptide known for its anti-aging properties. It is a matrikine-mimetic peptide that stimulates the production of essential components of the extracellular matrix, such as collagen and hyaluronic acid . This compound is widely used in cosmetic formulations to reduce the appearance of wrinkles and improve skin texture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl Tripeptide-38 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the production of Palmitoyl Tripeptide-38 involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for cosmetic applications .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl Tripeptide-38 primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products Formed
The primary product of these reactions is the Palmitoyl Tripeptide-38 peptide itself. Oxidation and reduction reactions can lead to modified peptides with altered functional properties .
Scientific Research Applications
Palmitoyl Tripeptide-38 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and extracellular matrix interactions.
Medicine: Explored for its potential in wound healing and tissue regeneration.
Industry: Widely used in cosmetic formulations for its anti-aging properties.
Mechanism of Action
Palmitoyl Tripeptide-38 exerts its effects by mimicking the activity of matrikines, peptides that regulate cell activity. It stimulates the synthesis of collagen, hyaluronic acid, and other extracellular matrix components. This leads to improved skin elasticity, reduced wrinkles, and enhanced skin hydration . The molecular targets include collagen-producing fibroblasts and hyaluronic acid synthase enzymes .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Pentapeptide-4: Another anti-aging peptide that stimulates collagen production.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Acetyl Hexapeptide-8: Often used for its muscle-relaxing effects, reducing the appearance of expression lines.
Uniqueness
Palmitoyl Tripeptide-38 is unique in its ability to stimulate the synthesis of multiple extracellular matrix components simultaneously. This multifaceted approach makes it particularly effective in anti-aging formulations, providing comprehensive skin rejuvenation .
Properties
CAS No. |
1101448-24-1 |
---|---|
Molecular Formula |
C33H65N5O7S |
Molecular Weight |
676.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-4-methylsulfonylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30(39)36-27(20-16-18-24-34)31(40)37-28(23-26-46(2,44)45)32(41)38-29(33(42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3,(H,36,39)(H,37,40)(H,38,41)(H,42,43)/t27-,28-,29-/m0/s1 |
InChI Key |
RGXYBFJDNNODFP-AWCRTANDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCS(=O)(=O)C)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.